1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-
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Overview
Description
1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. This particular compound is characterized by the presence of a benzoyl group and a thioether linkage, making it a unique derivative of benzimidazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives are known to exhibit a wide range of biological activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiparasitic, and anticancer agent .
Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit the function of specific enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer properties .
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 2-Propylbenzimidazole
- 2-Methylbenzimidazole
- 2-Hydroxyphenylbenzimidazole
Uniqueness: 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzoyl group and thioether linkage differentiates it from other benzimidazole derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
62312-52-1 |
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Molecular Formula |
C22H16N2O2S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1-benzoylbenzimidazol-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C22H16N2O2S/c25-20(16-9-3-1-4-10-16)15-27-22-23-18-13-7-8-14-19(18)24(22)21(26)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
XULJHMMUZPGGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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